![molecular formula C16H23NO3 B5617614 (4S)-3-[2-(2,3-dimethylphenoxy)ethyl]-4-isopropyl-1,3-oxazolidin-2-one](/img/structure/B5617614.png)
(4S)-3-[2-(2,3-dimethylphenoxy)ethyl]-4-isopropyl-1,3-oxazolidin-2-one
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Overview
Description
Synthesis Analysis
The synthesis of oxazolidinone derivatives involves strategic approaches to introduce chirality and functional groups. For instance, the synthesis of chiral auxiliary-bearing isocyanides, related to oxazolidinones, demonstrates the use of asymmetric synthesis techniques. Optically active compounds can be obtained through reactions with specific reagents in the presence of bases, resulting in high fluorescence quantum yields, which is indicative of the compound's purity and chirality (Tang & Verkade, 1996).
Molecular Structure Analysis
The molecular structure of oxazolidinone derivatives is characterized by X-ray crystallography, revealing the arrangement of atoms and the stereochemistry of the molecule. The structural analysis of such compounds often shows a distinct arrangement of the oxazolidinone ring and its substituents, contributing to their chemical properties and reactivity (Gundogdu, Şahin, & Kara, 2020).
Chemical Reactions and Properties
Oxazolidinones participate in a variety of chemical reactions, including conjugate additions, where the lithiated derivatives of oxazolidinones add to enones and enoates, leading to products with high diastereoselectivities. These reactions are crucial for the synthesis of compounds with multiple stereogenic centers, demonstrating the utility of oxazolidinones in complex organic syntheses (Gaul & Seebach, 2002).
Physical Properties Analysis
The physical properties of oxazolidinones, such as melting points and solubility in organic solvents, are influenced by the substitution pattern on the oxazolidinone ring. These properties are important for the practical use of oxazolidinones in synthetic chemistry, as they affect the compound's behavior in reaction mixtures and its ease of purification (Hintermann & Seebach, 1998).
Chemical Properties Analysis
The chemical properties of oxazolidinones, including their reactivity and stereochemical outcomes in reactions, are central to their application in organic synthesis. The presence of substituents on the oxazolidinone ring can significantly influence these properties, enabling the selective formation of desired products in synthetic pathways (Bull et al., 2006).
properties
IUPAC Name |
(4S)-3-[2-(2,3-dimethylphenoxy)ethyl]-4-propan-2-yl-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-11(2)14-10-20-16(18)17(14)8-9-19-15-7-5-6-12(3)13(15)4/h5-7,11,14H,8-10H2,1-4H3/t14-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXDSRKKTLRBKCF-CQSZACIVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCCN2C(COC2=O)C(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)OCCN2[C@H](COC2=O)C(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4S)-3-[2-(2,3-Dimethylphenoxy)ethyl]-4-isopropyl-1,3-oxazolidin-2-one |
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